1,4-Diazabicyclo[2.2.2]octane-d12
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,5,5,6,6,7,7,8,8-dodecadeuterio-1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(C(N1C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Diazabicyclo[2.2.2]octane-d12
CAS Number: 119451-78-4 Synonyms: Triethylenediamine-d12, DABCO-d12
This technical guide provides an in-depth overview of 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12), a deuterated isotopologue of the highly versatile bicyclic tertiary amine, 1,4-Diazabicyclo[2.2.2]octane (DABCO). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds.
Physicochemical Properties
This compound is a white to off-white solid. Its physical and chemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.
| Property | This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Molecular Formula | C₆D₁₂N₂ | C₆H₁₂N₂ |
| Molecular Weight | 124.25 g/mol [1] | 112.17 g/mol [2] |
| Appearance | White to off-white solid[1] | White crystalline powder[3] |
| Melting Point | 157-158 °C[4] | 156-160 °C[3] |
| Boiling Point | Not explicitly available | 174 °C[3] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] | Soluble in water, hygroscopic[3] |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the deuterium labeling, the proton signals will be absent in the ¹H NMR spectrum of this compound. The presence of any residual proton signals would indicate isotopic impurity.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show a single peak, similar to DABCO, but the coupling to deuterium (a spin-1 nucleus) will result in a multiplet.
-
²H NMR: A deuterium NMR spectrum would show a characteristic signal for the deuterons in the molecule.
-
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of DABCO (around 2800-3000 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be observed at m/z 124, corresponding to the mass of the deuterated molecule.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, it can be prepared by adapting established methods for the synthesis of DABCO, using deuterated starting materials. One common industrial synthesis of DABCO involves the reaction of ethylenediamine over a catalyst. A potential route for the synthesis of the deuterated analog is outlined below.
General Synthetic Approach (Hypothetical)
The synthesis could be achieved through the cyclization of a deuterated precursor, such as ethylenediamine-d4, in the presence of a suitable catalyst.
Reaction: 3 H₂NCD₂CD₂NH₂ → N(CD₂CD₂)₃N + 2 NH₃
Experimental Protocol (General, adapted from non-deuterated synthesis):
-
Catalyst Preparation: Prepare or procure a suitable catalyst, such as a zeolite or a mixed metal oxide.
-
Reaction Setup: A fixed-bed reactor is charged with the catalyst.
-
Reaction Execution: Ethylenediamine-d4 is passed over the heated catalyst bed (typically at temperatures ranging from 250-400 °C). The reaction can be carried out in the gas phase.
-
Product Collection: The product mixture is cooled, and this compound is separated from byproducts and unreacted starting material, often by distillation or sublimation.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent.
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies of drugs. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.
Workflow for Use as an Internal Standard
Caption: Workflow for using this compound as an internal standard.
Catalytic Role of the Non-Deuterated Analogue (DABCO)
The non-deuterated form, DABCO, is a widely used catalyst in organic synthesis due to its strong nucleophilicity and sterically hindered nature. Understanding these mechanisms is crucial for researchers working with this class of compounds.
A. Baylis-Hillman Reaction
DABCO is a common catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde.[5][6]
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol (General):
-
To a stirred solution of the aldehyde (1 equivalent) and the activated alkene (1-2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂), add DABCO (0.1-0.3 equivalents).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Polyurethane Formation
DABCO is a key catalyst in the production of polyurethanes, facilitating the reaction between a diisocyanate and a diol.[7][8]
Caption: Mechanism of DABCO-catalyzed polyurethane formation.
Experimental Protocol (General):
-
In a reaction vessel, combine the diol component and DABCO catalyst.
-
Stir the mixture until the catalyst is completely dissolved.
-
Add the diisocyanate component to the mixture while stirring vigorously.
-
Continue stirring until the polymerization reaction is complete, as indicated by an increase in viscosity.
-
The resulting polyurethane can then be cured at an elevated temperature.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel trained in handling chemical reagents. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage and Stability
Store in a tightly sealed container in a cool, dry place. It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[1]
Disclaimer: This document is for informational purposes only and is not a substitute for a comprehensive understanding of the hazards and handling requirements of this compound. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Diazabicyclo 2.2.2 octane ReagentPlus , = 99 280-57-9 [sigmaaldrich.com]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. US2977363A - Synthesis of 1, 4-diazabicyclo (2.2.2) octane - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
A Technical Guide to the Solubility of 1,4-Diazabicyclo[2.2.2]octane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Diazabicyclo[2.2.2]octane (DABCO). While this guide focuses on the non-deuterated form, the solubility of its deuterated isotopologue, 1,4-Diazabicyclo[2.2.2]octane-d12, is expected to be nearly identical due to the negligible impact of isotopic substitution on intermolecular forces governing solubility.
DABCO is a highly versatile bicyclic tertiary amine that serves as a non-nucleophilic base and a nucleophilic catalyst in a vast array of organic transformations.[1][2][3][4] Its applications are extensive in organic synthesis, including in the production of polyurethanes, and in various catalytic processes crucial for drug development.[5][6] Understanding its solubility is paramount for reaction setup, workup procedures, and purification.
Qualitative Solubility Profile
DABCO is a white crystalline solid under standard conditions.[6] Its caged bicyclic structure, with two nitrogen atoms at the bridgeheads, makes it a polar molecule. Consequently, it exhibits broad solubility in polar solvents.[6][7]
-
High Solubility: Water, ethanol, and other polar organic solvents.[6][7]
-
Lower Solubility: Less soluble in non-polar solvents.[7] A derivative of DABCO is noted to have poor solubility in ether, a low-polarity solvent.[8]
This "like dissolves like" behavior is a key principle for solvent selection in reactions involving DABCO.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Water | 26 | 46 |
| Source: Fisher Scientific[9] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like DABCO in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solid.
Objective: To determine the mass of DABCO that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath (e.g., water bath, heating block)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of DABCO to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. It is crucial that the temperature remains constant during this phase.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Dilution: Dilute the collected sample to a known concentration with the same solvent. This is often necessary to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the precise concentration of DABCO in the sample.
-
Calculation: Based on the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of DABCO in that solvent at the specified temperature, typically expressed in g/100mL or mol/L.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
This guide provides foundational knowledge on the solubility of DABCO, a critical parameter for its effective use in research and development. The provided experimental framework can be adapted to generate specific quantitative data for various organic solvents as needed.
References
- 1. versatility-of-dabco-as-a-reagent-in-organic-synthesis-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurjchem.com [eurjchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. DABCO - Wikipedia [en.wikipedia.org]
- 6. CAS 280-57-9 DABCO 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA [sxzorui.com]
- 7. CAS 280-57-9: 1,4-Diazabicyclo[2.2.2]octane | CymitQuimica [cymitquimica.com]
- 8. 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate | 119752-83-9 [chemicalbook.com]
- 9. 1,4-Diazabicyclo[2.2.2]octane, 97% | Fisher Scientific [fishersci.ca]
Technical Guide: Spectroscopic and Experimental Profile of 1,4-Diazabicyclo[2.2.2]octane-d12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and experimental characteristics of 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12), a deuterated isotopologue of the versatile bicyclic amine 1,4-Diazabicyclo[2.2.2]octane (DABCO). Due to the limited availability of specific experimental spectroscopic data for the deuterated compound in public literature and databases, this guide presents the known physical properties of DABCO-d12, alongside detailed spectroscopic data for the non-deuterated parent compound, DABCO, for comparative reference. Furthermore, this guide outlines the general experimental protocols for obtaining spectroscopic data for solid, deuterated compounds and provides a visualization of a key synthetic application of DABCO-d12 in the formation of a metal-organic framework (MOF).
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly symmetrical, caged bicyclic tertiary amine. Its unique structural and electronic properties make it a widely used catalyst and reagent in organic synthesis, polymer chemistry, and as a ligand in coordination chemistry. The deuterated analogue, this compound, in which all twelve hydrogen atoms are replaced with deuterium, is a valuable tool in mechanistic studies, as a tracer in mass spectrometry-based assays, and for the synthesis of specifically labeled compounds for various research applications.
This guide aims to consolidate the available information on DABCO-d12 and provide a practical resource for researchers utilizing this compound.
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₁₂N₂ |
| Molecular Weight | 124.25 g/mol |
| CAS Number | 119451-78-4 |
| Appearance | White to off-white solid |
| Deuterium Enrichment | ≥98% (As reported by commercial suppliers) |
Spectroscopic Data for 1,4-Diazabicyclo[2.2.2]octane (Non-Deuterated)
For reference, the spectroscopic data for the non-deuterated parent compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), are presented below. These data provide a baseline for the expected spectral characteristics of the deuterated analogue, keeping in mind the known effects of deuterium substitution on spectroscopic measurements.
3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7-2.9 | Singlet | 12H | -CH₂- |
Note: The exact chemical shift can vary depending on the solvent used.
3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~47-48 | -CH₂- |
Note: The exact chemical shift can vary depending on the solvent used.
3.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1320 | Medium | C-N stretch |
| ~1050 | Strong | C-C stretch |
| ~830 | Strong | C-H bend (out-of-plane) |
Note: IR spectra of solid samples can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).
3.4. Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 112 | High | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - C₂H₅]⁺ |
| 56 | High | [M - C₄H₈N]⁺ |
Experimental Protocols
4.1. General Protocol for NMR Spectroscopy of Solid Deuterated Compounds
-
Sample Preparation: Dissolve 5-10 mg of the solid deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals. For ¹³C NMR, a higher concentration (20-50 mg) may be required.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). Due to the high level of deuteration in DABCO-d12, the residual proton signal is expected to be very weak.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectrum will show a single peak for the equivalent methylene carbons.
-
²H (Deuterium) NMR: This can be a useful technique to confirm deuteration. A specific deuterium probe or appropriate instrument configuration is required. The spectrum would be expected to show a single resonance for the twelve equivalent deuterium atoms.
-
4.2. General Protocol for IR Spectroscopy of a Solid Compound
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.
-
4.3. General Protocol for Mass Spectrometry of an Organic Compound
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid like DABCO-d12, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for volatile compounds and will likely produce a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For DABCO-d12, the molecular ion peak is expected at m/z 124.
Application in Metal-Organic Framework Synthesis
This compound is utilized as a deuterated pillar ligand in the synthesis of metal-organic frameworks (MOFs). A notable example is the synthesis of DUT-8(Ni), a flexible MOF with interesting gas sorption properties. The use of the deuterated ligand allows for detailed structural and dynamic studies of the framework using techniques like solid-state NMR and neutron scattering.
5.1. Experimental Workflow for the Synthesis of DUT-8(Ni) with Deuterated DABCO
The following diagram illustrates a typical solvothermal synthesis of DUT-8(Ni) using this compound.
Caption: Solvothermal synthesis of DUT-8(Ni) using deuterated DABCO.
Conclusion
This compound is a crucial isotopically labeled compound for advanced research in catalysis, materials science, and reaction mechanism elucidation. While specific, publicly available spectroscopic data for this compound is scarce, this guide provides the foundational knowledge of its properties, reference data from its non-deuterated analogue, and standardized protocols for its characterization. The provided experimental workflow for its application in MOF synthesis highlights a key area where this deuterated compound enables deeper scientific understanding. Researchers are encouraged to perform their own spectroscopic characterization upon acquisition of this compound.
Isotopic Labeling with 1,4-Diazabicyclo[2.2.2]octane-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique employed across various scientific disciplines, from mechanistic studies in chemistry to metabolic profiling in drug discovery. The strategic replacement of atoms with their heavier, stable isotopes allows for the precise tracking and quantification of molecules in complex biological and chemical systems. 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12), the deuterated analog of the versatile bicyclic amine catalyst, has emerged as a valuable tool in this field. This technical guide provides an in-depth overview of DABCO-d12, focusing on its synthesis, properties, and primary application as an internal standard in mass spectrometry-based quantification. While non-deuterated DABCO is a well-known catalyst in various organic reactions, the primary application of its deuterated form is not as a catalyst for introducing deuterium, but rather as a stable, isotopically-labeled analog for precise analytical measurements.[1]
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of DABCO-d12 is essential for its effective application. The following table summarizes key quantitative data for this isotopic labeling reagent.
| Property | Value | Reference |
| Chemical Formula | C₆D₁₂N₂ | Commercial Suppliers |
| Molecular Weight | 124.25 g/mol | Commercial Suppliers |
| CAS Number | 119451-78-4 | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 156-160 °C | [2] |
| Boiling Point | 174 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Storage Conditions | Store at -20°C to -80°C for long-term stability | [1] |
Synthesis of this compound
While various commercial suppliers offer pre-synthesized DABCO-d12, understanding its synthesis provides valuable context for its purity and potential applications. A common synthetic route to the non-deuterated DABCO scaffold involves the cyclization of piperazine.[4][5][6] By employing a deuterated precursor, piperazine-d8, the synthesis can be adapted to produce DABCO-d12.
Experimental Protocol: Synthesis of DABCO-d12 (Proposed)
This proposed protocol is based on established methods for the synthesis of non-deuterated DABCO derivatives.[6]
Materials:
-
Piperazine-d8
-
1,2-Dibromoethane-d4
-
Triethylamine
-
Potassium iodide
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of piperazine-d8 in an anhydrous solvent, add triethylamine and a catalytic amount of potassium iodide.
-
Slowly add 1,2-dibromoethane-d4 to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by sublimation or recrystallization to obtain pure this compound.
Application in Isotopic Labeling: The Internal Standard
The most prominent application of DABCO-d12 in isotopic labeling is its use as an internal standard for quantitative analysis by mass spectrometry (MS).[1][7][8] An ideal internal standard co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency, but has a distinct mass-to-charge ratio (m/z) that allows for its separate detection.[9][10] The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantification.[7][8]
Experimental Protocol: Quantification of an Analyte using DABCO-d12 as an Internal Standard
This protocol provides a general framework for the use of DABCO-d12 as an internal standard in a typical LC-MS/MS workflow.
Materials:
-
Analyte of interest
-
This compound (DABCO-d12)
-
High-purity solvents for sample preparation and LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.
-
Prepare a stock solution of DABCO-d12 at a known concentration in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples.
-
Spike each calibration standard with a fixed concentration of the DABCO-d12 internal standard solution.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed concentration of the DABCO-d12 internal standard solution as used in the calibration standards.
-
Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a liquid chromatography method to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and DABCO-d12. This typically involves identifying specific precursor-to-product ion transitions for each compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the DABCO-d12 internal standard in both the calibration standards and the unknown samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is a valuable tool for researchers engaged in quantitative studies, particularly those leveraging mass spectrometry. Its primary utility lies in its role as a robust internal standard, where its chemical similarity and mass difference to potential analytes allow for highly accurate and precise measurements. While the catalytic properties of its non-deuterated counterpart are well-established, the application of DABCO-d12 itself as a catalyst for isotopic labeling is not a common practice. The experimental workflows and protocols outlined in this guide provide a solid foundation for the effective implementation of DABCO-d12 in quantitative research, contributing to the generation of high-quality, reliable data in drug development and other scientific fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DABCO - Wikipedia [en.wikipedia.org]
- 3. Triethylenediamine (TEDA) - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its Deuterated Analogues
This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane (DABCO), a versatile bicyclic tertiary amine, and its deuterated analogues. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, properties, and applications of these compounds.
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly nucleophilic and sterically unhindered amine with a cage-like structure.[1][2] Its unique structural and electronic properties make it an excellent catalyst and reagent in a wide array of organic transformations.[3] In recent years, the use of deuterated compounds in drug development has gained significant attention due to the kinetic isotope effect, which can favorably alter the metabolic profiles of drug candidates. This guide explores both DABCO and the potential of its deuterated analogues.
Physicochemical Properties
Table 1: Physicochemical Properties of DABCO
| Property | Value |
| Chemical Formula | C₆H₁₂N₂ |
| Molar Mass | 112.17 g/mol [4] |
| Appearance | Colorless to white crystalline solid[5] |
| Melting Point | 156-160 °C[5] |
| Boiling Point | 174 °C[5] |
| Solubility | Soluble in water, ethanol, and benzene[6] |
| pKa of conjugate acid | 8.8[2] |
| CAS Number | 280-57-9[5] |
Table 2: Predicted Physicochemical Properties of Deuterated DABCO (DABCO-d12)
| Property | Predicted Change Compared to DABCO | Rationale |
| Chemical Formula | C₆D₁₂N₂ | Replacement of hydrogen with deuterium |
| Molar Mass | Increased (Approx. 124.25 g/mol ) | Mass of deuterium is greater than hydrogen |
| Melting Point | Slight change expected | Isotopic substitution can affect crystal lattice forces |
| Boiling Point | Slight increase expected | Increased mass and potential changes in intermolecular forces |
| Solubility | Minor changes expected | Polarity is not significantly altered by deuteration |
| pKa of conjugate acid | Slight decrease expected | C-D bonds are slightly less electron-donating than C-H bonds |
| CAS Number | 119451-78-4 | Specific identifier for the deuterated compound |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of DABCO are available in the literature. However, a specific, publicly available, detailed protocol for the synthesis of DABCO-d12 is not documented. A general approach for the deuteration of amines is provided as a hypothetical route.
Experimental Protocol: Synthesis of DABCO
The synthesis of DABCO is commonly achieved through the cyclization of various ethanolamine derivatives over a catalyst at high temperatures.[2] One established method involves the reaction of diethanolamine and ethylene diamine.[7]
Materials:
-
Diethanolamine
-
Ethylene diamine
-
Acidic silica-alumina cracking catalyst
Procedure:
-
A charge mixture of approximately equimolar amounts of diethanolamine and ethylene diamine is prepared.[7]
-
The mixture is passed over a bed of an acidic silica-alumina cracking catalyst.[7]
-
The reaction is carried out at a temperature in the range of 330-370°C and at atmospheric pressure.[7]
-
The product stream is collected, and DABCO is separated from by-products such as piperazine through distillation and subsequent purification steps.[7]
General Protocol: Potential Synthesis of Deuterated DABCO (DABCO-d12)
While a specific protocol for DABCO-d12 is not available, a general method for the α-deuteration of amines using a ruthenium catalyst and D₂O as the deuterium source can be adapted.[1][8]
Materials:
-
DABCO
-
Deuterium oxide (D₂O)
-
Ruthenium-based catalyst (e.g., a Ru-pincer complex)[1]
-
An appropriate solvent
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with DABCO, the ruthenium catalyst, and a suitable solvent.
-
Deuterium oxide (D₂O) is added as the deuterium source.
-
The reaction mixture is heated to a specified temperature (e.g., 100-150°C) for a defined period (e.g., 24-48 hours) to allow for H/D exchange at the α-positions to the nitrogen atoms.
-
After cooling, the solvent is removed under reduced pressure.
-
The deuterated product is purified using techniques such as sublimation or recrystallization to yield DABCO-d12.
-
The level of deuteration is confirmed by mass spectrometry and ¹H NMR spectroscopy.
Applications in Research and Drug Development
DABCO is a versatile tool in organic synthesis and has found applications in various stages of drug discovery and development. Its primary role is as a catalyst.
Catalysis
DABCO is widely used as a nucleophilic catalyst in numerous organic reactions, including:
-
Baylis-Hillman Reaction: This reaction forms a C-C bond between an activated alkene and an aldehyde.[9] DABCO is a highly effective catalyst for this transformation.[2]
-
Polyurethane Formation: DABCO is a key catalyst in the production of polyurethane foams and elastomers, where it promotes the reaction between isocyanates and polyols.[10]
-
Other Reactions: It also catalyzes cycloaddition reactions, coupling reactions, and ring-opening reactions.[3]
The deuteration of DABCO could potentially influence the kinetics of these catalyzed reactions, offering a tool for mechanistic studies and fine-tuning of reaction rates.
Signaling Pathways and Experimental Workflows
While DABCO is not typically involved in biological signaling pathways in the traditional sense, its catalytic cycles in organic synthesis represent well-defined logical workflows.
Catalytic Cycle of the Baylis-Hillman Reaction
The mechanism of the DABCO-catalyzed Baylis-Hillman reaction is a well-established workflow.
Caption: Catalytic cycle of the DABCO-mediated Baylis-Hillman reaction.
Experimental Workflow for a DABCO-Catalyzed Reaction
A typical experimental workflow for a DABCO-catalyzed Baylis-Hillman reaction is outlined below.
Caption: General experimental workflow for a DABCO-catalyzed synthesis.
Workflow for Polyurethane Foam Formulation
DABCO is a crucial catalyst in the production of polyurethane foams. The workflow involves the precise mixing of several components.
Caption: Workflow for the formulation of polyurethane foam using a DABCO catalyst.
Conclusion
DABCO remains a cornerstone catalyst in organic synthesis with broad applications. While its deuterated analogues present an intriguing avenue for research, particularly in the study of reaction mechanisms and for the development of metabolically stabilized drug candidates, a significant gap in the publicly available data regarding their specific synthesis and properties exists. This guide has summarized the current knowledge on DABCO and provided a framework for understanding the potential of its deuterated forms, highlighting areas where further research is needed.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 3. US20220106432A1 - Shaped flexible pu foam articles - Google Patents [patents.google.com]
- 4. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions [mdpi.com]
- 5. DABCO - Wikipedia [en.wikipedia.org]
- 6. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2977363A - Synthesis of 1, 4-diazabicyclo (2.2.2) octane - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Baylis-Hillman Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1,4-Diazabicyclo[2.2.2]octane-d12
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the manufacturer, as well as institutional and regulatory safety protocols. The safety and toxicological data presented here are primarily for the non-deuterated analogue, 1,4-Diazabicyclo[2.2.2]octane (DABCO), and should be considered as a close surrogate for 1,4-Diazabicyclo[2.2.2]octane-d12, as specific data for the deuterated compound is limited.
Introduction
This compound (DABCO-d12) is the deuterated form of 1,4-Diazabicyclo[2.2.2]octane (DABCO), a highly nucleophilic, bicyclic tertiary amine.[1] It is a white crystalline solid that is hygroscopic and sublimes at room temperature.[2] DABCO and its deuterated analogue are widely used as catalysts and reagents in polymerization and organic synthesis.[1] The deuterated form is particularly useful in mechanistic studies and as an internal standard in mass spectrometry-based analyses.
This guide provides comprehensive safety and handling information for DABCO-d12, with a focus on its use in a research and development environment.
Hazard Identification and Classification
DABCO is classified as a flammable solid and is harmful if swallowed. It causes serious eye damage and skin irritation.[3] It may also cause respiratory irritation.[4] Due to the similar chemical structure, DABCO-d12 is expected to exhibit the same hazards.
GHS Hazard Statements:
-
H228: Flammable solid[4]
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[4]
-
H412: Harmful to aquatic life with long lasting effects[4]
Physical and Chemical Properties
The physical and chemical properties of DABCO-d12 are expected to be very similar to those of DABCO, with a slight increase in molecular weight due to the presence of deuterium.
| Property | Value | Reference |
| Molecular Formula | C₆D₁₂N₂ | |
| Molecular Weight | 124.25 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Flash Point | 62 °C (closed cup) | [5] |
| Solubility in Water | Soluble, hygroscopic | [1] |
| Vapor Pressure | 0.6 to 0.68 hPa at 20°C | [6] |
Toxicological Data
The following toxicological data is for the non-deuterated 1,4-Diazabicyclo[2.2.2]octane (DABCO).
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 700 - 2260 mg/kg bw | [6] |
| Dermal LD50 | Rabbit | >2000 mg/kg bw | [6] |
| Inhalation LC50 | Rat | >20.2 mg/L (1 hour) | [6] |
Key Toxicological Effects:
-
Eye Irritation: Causes serious eye damage.[3] A 15% solution in water caused moderate injury to rabbit eyes, while a 25% solution caused burns.[2] Vapors can cause a "halo" vision effect, which is typically reversible.[2]
-
Skin Irritation: Causes skin irritation.[4] A 25% solution in water applied to rabbit skin resulted in definite reddening and some tissue death.[2]
-
Ingestion: Harmful if swallowed.[4] May cause severe gastrointestinal tract irritation.[2]
-
Inhalation: May cause respiratory tract irritation.[2]
Experimental Protocols: Safe Handling and Dispensing
Given that DABCO-d12 is a flammable, hygroscopic, and irritating solid, strict adherence to safety protocols is essential. The following is a general procedure for handling and dispensing the compound in a laboratory setting.
5.1 Personal Protective Equipment (PPE)
-
Eye Protection: ANSI-approved, properly fitting safety goggles or chemical splash goggles are required. A face shield may be appropriate for larger quantities.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is recommended to wear two pairs of nitrile gloves.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: For operations that may generate dust or vapors, a NIOSH-approved respirator is necessary. All work with the solid should be conducted in a certified chemical fume hood.
5.2 Weighing and Dispensing Protocol for a Hygroscopic Solid
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment: the container of DABCO-d12, a clean and dry weighing vessel (e.g., a vial or flask), spatulas, and a calibrated analytical balance.
-
To minimize exposure to atmospheric moisture, a glove box with an inert atmosphere is the ideal environment for handling highly hygroscopic solids. If a glove box is not available, work efficiently in a chemical fume hood.
-
-
Procedure:
-
Place the analytical balance inside the chemical fume hood if possible. If not, ensure the balance is as close as practical to the hood.
-
Tare the empty, clean, and dry receiving flask on the balance.
-
Quickly transfer the desired amount of DABCO-d12 from its storage container to the tared flask using a clean, dry spatula.
-
Immediately close the primary container of DABCO-d12 to minimize its exposure to air.
-
Record the weight of the dispensed solid.
-
If the solid is to be dissolved, add the solvent to the flask while still in the fume hood.
-
-
Cleaning:
-
Carefully clean the spatula and any other contaminated surfaces.
-
Dispose of any contaminated weighing paper or other disposable materials in a designated hazardous waste container.
-
5.3 General Experimental Use as a Catalyst (Example) The following is a generalized protocol for using DABCO-d12 as a catalyst in an organic reaction, based on a procedure from Organic Syntheses.
-
Reaction Setup:
-
An oven-dried round-bottomed flask equipped with a magnetic stir bar is fitted with a rubber septum and allowed to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the required amount of DABCO-d12 to the flask.
-
Introduce the dry solvent via a syringe.
-
Add other reactants to the stirred solution at the appropriate temperature as dictated by the specific reaction protocol.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction as required by the specific protocol, always performing this step in the chemical fume hood.
-
Follow standard procedures for extraction, purification, and isolation of the product.
-
Emergency Procedures
6.1 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
6.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Flammable solid. May form flammable/explosive vapor-air mixture.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
6.3 Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required. Remove all sources of ignition.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Use a spark-proof tool.
Storage and Disposal
7.1 Storage
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Keep away from sources of ignition.[5]
-
The compound is hygroscopic; store under an inert atmosphere if possible.
7.2 Disposal
-
Dispose of waste and residues in accordance with local authority requirements.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of hazard controls for this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 3. purdue.edu [purdue.edu]
- 4. eurjchem.com [eurjchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Diazabicyclo[2.2.2]octane-d12
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO), a highly versatile bicyclic tertiary amine, is widely utilized as a catalyst in organic synthesis and polymerization, as a ligand in coordination chemistry, and as a reagent in various chemical transformations. The isotopically labeled analog, 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12), in which all twelve hydrogen atoms are replaced by deuterium, serves as an invaluable tool in mechanistic studies, as an internal standard in mass spectrometry-based analyses, and in altering the metabolic profiles of pharmacologically active molecules. This document provides detailed protocols for the synthesis of perdeuterated DABCO (DABCO-d12) via a platinum-catalyzed hydrogen-deuterium exchange and a method for the deuteration of the N-H protons in DABCO salts.
Synthesis of Perdeuterated 1,4-Diazabicyclo[2.2.2]octane (DABCO-d12) via H/D Exchange
This protocol is adapted from a general method for the synthesis of perdeuterated alkyl amines using a platinum on carbon (Pt/C) catalyst and deuterium oxide (D₂O) as the deuterium source.[1][2][3] This method is effective for achieving high levels of deuterium incorporation in tertiary amines.[3]
Experimental Protocol
-
Materials and Equipment:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Platinum on carbon (Pt/C, 10 wt%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
NMR spectrometer for determining deuterium incorporation
-
-
Procedure:
-
In a high-pressure reaction vessel, combine 1,4-Diazabicyclo[2.2.2]octane (1.0 g, 8.9 mmol), 10 wt% Pt/C (100 mg, 10 wt% of DABCO), and deuterium oxide (10 mL).
-
Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) three times.
-
Heat the mixture to 150-180 °C with vigorous stirring. The optimal temperature should be determined empirically for maximizing deuterium exchange without significant degradation.
-
Maintain the reaction at the set temperature for 24-48 hours.
-
After the reaction period, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of D₂O to recover any adsorbed product.
-
Remove the D₂O from the filtrate under reduced pressure using a rotary evaporator to yield the crude DABCO-d12.
-
For achieving higher deuterium incorporation (e.g., >98%), a second round of deuteration can be performed by subjecting the product from the first round to the same reaction conditions with fresh Pt/C and D₂O.[3]
-
Purify the final product by sublimation or recrystallization from a suitable solvent (e.g., anhydrous toluene or hexane) to obtain pure this compound.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and determine the level of deuterium incorporation by analyzing the reduction in the intensity of proton signals. Mass spectrometry can be used to confirm the molecular weight of the deuterated product.
-
Data Presentation
| Parameter | Condition | Expected Outcome |
| Substrate | 1,4-Diazabicyclo[2.2.2]octane | - |
| Catalyst | 10 wt% Platinum on Carbon | Efficient H/D exchange |
| Deuterium Source | Deuterium Oxide (D₂O) | Incorporation of deuterium |
| Temperature | 150-180 °C | Optimal for exchange rate |
| Reaction Time | 24-48 hours | High deuterium incorporation |
| Deuterium Incorporation | >95% (single exchange) | Perdeuterated product |
| Deuterium Incorporation | >98% (double exchange)[3] | Highly pure deuterated product |
Synthesis Workflow
Caption: Workflow for the synthesis of DABCO-d12.
Synthesis of N-Deuterated 1,4-Diazabicyclo[2.2.2]octane Disalts
This protocol describes a straightforward method to deuterate the nitrogen atoms of DABCO by forming the corresponding disalts and recrystallizing them from D₂O.[4][5] This method results in the formation of --INVALID-LINK--₂ where the deuterium atoms are on the protonated nitrogen atoms and the water of crystallization.
Experimental Protocol
-
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Perchloric acid (HClO₄, 71%) or Tetrafluoroboric acid (HBF₄, 40%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deionized water
-
-
Procedure for Synthesis of Non-Deuterated Disalt:
-
Dissolve DABCO (1.12 g, 10 mmol) in deionized water (10 mL).
-
Slowly add the corresponding acid (e.g., 2.83 g of 71% HClO₄ or 4.39 g of 40% HBF₄, 20 mmol) to the DABCO solution with stirring.
-
Allow the solution to slowly evaporate at room temperature.
-
Collect the colorless crystals of the DABCO disalt (e.g., --INVALID-LINK--₂ or --INVALID-LINK--₂).
-
-
Procedure for N-Deuteration:
-
Dissolve the synthesized non-deuterated DABCO disalt in a minimal amount of D₂O.
-
Slowly evaporate the D₂O at room temperature to recrystallize the salt.
-
Repeat this recrystallization process from D₂O five times to achieve a high level of N-deuteration.[4]
-
Collect the resulting crystals of the N-deuterated DABCO disalt.
-
Data Presentation
| Reactant 1 | Reactant 2 | Product (Non-deuterated) | Product (Deuterated) |
| DABCO | Perchloric acid (HClO₄) | --INVALID-LINK--₂ | --INVALID-LINK--₂ |
| DABCO | Tetrafluoroboric acid (HBF₄) | --INVALID-LINK--₂ | --INVALID-LINK--₂ |
Synthesis Pathway
Caption: Pathway for N-deuteration of DABCO disalts.
References
- 1. Synthesis of Perdeuterated Alkyl Amines/Amides with Pt/C as Catalyst under Mild Conditions (Journal Article) | OSTI.GOV [osti.gov]
- 2. Synthesis of Perdeuterated Alkyl Amines/Amides with Pt/C as Catalyst under Mild Conditions | ORNL [ornl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,4-Diazabicyclo[2.2.2]octane-d12 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely utilized tertiary amine catalyst in organic synthesis. Its utility stems from its strong nucleophilicity and non-hindered basic character, making it an effective catalyst for a multitude of transformations including the Baylis-Hillman reaction, cycloadditions, and polymerizations.[1][2][3][4] The deuterated analogue, 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12), serves as a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). By comparing the rate of a reaction catalyzed by DABCO with that of one catalyzed by DABCO-d12, researchers can gain valuable insights into the rate-determining steps and the involvement of the catalyst in bond-breaking and bond-forming events.
This document provides detailed application notes and a hypothetical experimental protocol for the use of DABCO-d12 in a kinetic isotope effect study of the Baylis-Hillman reaction. While direct literature on the extensive use of DABCO-d12 is emerging, the principles and protocols outlined here are based on established methodologies for mechanistic investigation in organic chemistry.
Application: Mechanistic Elucidation of the Baylis-Hillman Reaction via Kinetic Isotope Effect Studies
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, most commonly DABCO.[5][6] The generally accepted mechanism involves the initial nucleophilic attack of DABCO on the activated alkene to form a zwitterionic intermediate. This intermediate then adds to the aldehyde, followed by a proton transfer and elimination of the catalyst to yield the final product.
The use of DABCO-d12 can help to probe the elementary steps of this reaction. A secondary kinetic isotope effect may be observed if there is a change in hybridization or bonding at the carbon atoms of the DABCO core during the rate-determining step.
Experimental Protocols
Protocol 1: Kinetic Isotope Effect Study of the DABCO-Catalyzed Baylis-Hillman Reaction
This protocol describes a comparative study to determine the kinetic isotope effect of the Baylis-Hillman reaction using 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its deuterated analogue, this compound (DABCO-d12).
Materials:
-
Benzaldehyde (freshly distilled)
-
Methyl acrylate (freshly distilled)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
This compound (DABCO-d12)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Internal standard (e.g., Dodecane)
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare two sets of reaction vials.
-
Set A (H-DABCO): To each vial, add benzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), DABCO (0.1 mmol), and a known amount of internal standard (e.g., 50 µL of dodecane) in 2.0 mL of anhydrous acetonitrile.
-
Set B (D-DABCO): To each vial, add benzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), DABCO-d12 (0.1 mmol), and the same known amount of internal standard in 2.0 mL of anhydrous acetonitrile.
-
-
Reaction Monitoring:
-
Seal the vials and place them in a constant temperature bath (e.g., 25 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), quench the reaction in one vial from each set by adding 1 mL of 0.1 M HCl.
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Analysis:
-
Analyze the aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product.
-
Plot the concentration of the product versus time for both the DABCO and DABCO-d12 catalyzed reactions.
-
-
Determination of Initial Rates:
-
Determine the initial reaction rate (v₀) for both sets of experiments by calculating the slope of the initial linear portion of the concentration vs. time plots.
-
-
Calculation of the Kinetic Isotope Effect (KIE):
-
The KIE is calculated as the ratio of the initial rate of the reaction with the light isotopologue (DABCO) to the initial rate of the reaction with the heavy isotopologue (DABCO-d12).
-
KIE = v₀(H-DABCO) / v₀(D-DABCO)
-
Data Presentation
Table 1: Hypothetical Kinetic Data for the Baylis-Hillman Reaction
| Catalyst | Initial Rate (v₀) [M·s⁻¹] | Rate Constant (k) [M⁻¹·s⁻¹] | Kinetic Isotope Effect (kH/kD) |
| DABCO | 1.5 x 10⁻⁵ | 1.25 x 10⁻⁴ | \multirow{2}{*}{1.08} |
| DABCO-d12 | 1.39 x 10⁻⁵ | 1.16 x 10⁻⁴ |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Reaction Mechanism
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Workflow
Caption: Workflow for the kinetic isotope effect study.
Conclusion
The use of this compound in organic synthesis, particularly in mechanistic studies, provides a valuable avenue for understanding complex reaction pathways. The outlined protocol for a kinetic isotope effect study of the Baylis-Hillman reaction serves as a template for investigating a wide range of DABCO-catalyzed transformations. The data obtained from such studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and expanding the synthetic utility of these important reactions in academic and industrial research, including drug development.
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. versatility-of-dabco-as-a-reagent-in-organic-synthesis-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. The versatility of DABCO as a reagent in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DABCO - Wikipedia [en.wikipedia.org]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application of Deuterated DABCO in Mass Spectrometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of deuterated 1,4-diazabicyclo[2.2.2]octane (d12-DABCO) in mass spectrometry-based quantitative analysis. The primary application highlighted is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of tertiary amine-containing analytes in complex biological matrices. Additionally, the potential of DABCO as a derivatization agent to enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry is discussed.
Application as a Stable Isotope-Labeled Internal Standard
Deuterated DABCO (d12-DABCO) serves as an excellent internal standard for the quantification of analogous tertiary amine compounds in biological fluids (e.g., plasma, urine) and other complex matrices.[1][2] Its chemical properties closely mimic those of many analytes containing a DABCO or similar tertiary amine moiety, ensuring similar extraction recovery and ionization response. The mass difference of 12 Da between d12-DABCO and its non-deuterated counterpart allows for clear differentiation in the mass spectrometer without significant chromatographic isotope effects.
Key Advantages of d12-DABCO as an Internal Standard:
-
Compensates for Matrix Effects: Co-elution with the analyte allows d12-DABCO to experience similar ionization suppression or enhancement, leading to more accurate quantification.
-
Corrects for Variability: Accounts for variations in sample preparation, injection volume, and instrument response.
-
High Chemical Similarity: Ensures comparable behavior to tertiary amine analytes during sample processing and analysis.
-
Significant Mass Difference: The +12 Da mass shift provides a clear and distinct mass-to-charge ratio (m/z) from the unlabeled analyte, preventing isotopic crosstalk.
Hypothetical Quantitative Analysis of Memantine using d12-DABCO
This section outlines a representative protocol for the quantification of Memantine, a tertiary amine drug, in human plasma using d12-DABCO as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Memantine in Human Plasma
1. Materials and Reagents:
-
Memantine hydrochloride (analytical standard)
-
d12-DABCO (internal standard)
-
Human plasma (blank, drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Memantine Stock Solution (1 mg/mL): Accurately weigh and dissolve Memantine hydrochloride in methanol.
-
d12-DABCO Stock Solution (1 mg/mL): Accurately weigh and dissolve d12-DABCO in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the Memantine stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the d12-DABCO stock solution with 50% methanol/water.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the d12-DABCO internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Memantine: m/z 180.2 → 163.2
-
d12-DABCO: m/z 125.2 → 88.2
-
Data Presentation: Calibration Curve and QC Sample Accuracy & Precision
| Calibration Standard (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 | 0.025 | 98.5 |
| 5.0 | 0.128 | 101.2 |
| 25.0 | 0.645 | 100.8 |
| 100.0 | 2.580 | 99.3 |
| 250.0 | 6.450 | 100.5 |
| 500.0 | 12.910 | 99.8 |
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Accuracy | % RSD (Precision) |
| Low | 3.0 | 2.9 | 96.7 | 4.2 |
| Medium | 75.0 | 76.2 | 101.6 | 2.8 |
| High | 400.0 | 405.6 | 101.4 | 1.9 |
Experimental Workflow Diagram
References
Application Notes and Protocols: Baylis-Hillman Reaction Catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baylis-Hillman reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[1] Among the various catalysts employed, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly effective and versatile tertiary amine catalyst for this transformation.[2][3] The resulting Baylis-Hillman adducts are densely functionalized molecules, often containing a chiral center, which serve as valuable synthetic intermediates in the preparation of a wide range of biologically active compounds and complex natural products.[1] This document provides detailed application notes and experimental protocols for performing the DABCO-catalyzed Baylis-Hillman reaction.
Reaction Mechanism and the Role of DABCO
The currently accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves a three-step sequence:
-
Michael Addition: The tertiary amine catalyst, DABCO, acts as a nucleophile and adds to the β-position of the activated alkene in a Michael-type addition. This generates a zwitterionic enolate intermediate.[4][5]
-
Aldol-type Addition: The generated enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This step forms a second zwitterionic intermediate.[4][5]
-
Catalyst Elimination: Finally, a proton transfer and subsequent elimination of the DABCO catalyst yields the desired α-methylene-β-hydroxy carbonyl compound and regenerates the catalyst for the next cycle.[4][5]
DABCO is a particularly effective catalyst due to its high nucleophilicity and the fact that its bicyclic structure minimizes steric hindrance, allowing for efficient interaction with the substrates.[3]
Applications in Drug Development and Organic Synthesis
The Baylis-Hillman adducts are versatile building blocks due to their multiple functional groups (a hydroxyl group, a double bond, and an electron-withdrawing group). These functionalities can be readily transformed into other useful moieties, making the Baylis-Hillman reaction a valuable tool in medicinal chemistry and drug discovery. The reaction has been employed in the synthesis of various therapeutic agents, including antivirals, anti-inflammatories, and anticancer drugs.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the DABCO-catalyzed Baylis-Hillman reaction with various substrates, providing a comparative overview of the reaction's scope and efficiency.
Table 1: Reaction of Aromatic Aldehydes with Acrylamide in Aqueous Media [6]
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 24 | 61 |
| 2 | 4-Methylbenzaldehyde | 36 | 65 |
| 3 | 4-Methoxybenzaldehyde | 48 | 62 |
| 4 | 2-Nitrobenzaldehyde | 24 | 93 |
| 5 | 3-Nitrobenzaldehyde | 24 | 73 |
| 6 | 4-Nitrobenzaldehyde | 24 | 95 |
| 7 | 2-Chlorobenzaldehyde | 24 | 81 |
| 8 | 4-Chlorobenzaldehyde | 24 | 70 |
| 9 | 2-Pyridinecarboxaldehyde | 12 | 99 |
| 10 | 3-Pyridinecarboxaldehyde | 12 | 98 |
| 11 | 4-Pyridinecarboxaldehyde | 12 | 99 |
Reaction Conditions: Aldehyde (1 mmol), acrylamide (3 mmol), DABCO (1 mmol) in 1:1 1,4-dioxane/H₂O (2 mL) at room temperature.
Table 2: Aza-Baylis-Hillman Reaction of Aromatic Aldehydes, p-Toluenesulfonamide, and Activated Alkenes [7]
| Entry | Aldehyde | Activated Alkene | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methyl acrylate | 11 | 75 |
| 2 | 4-Methylbenzaldehyde | Methyl acrylate | 11 | 81 |
| 3 | 4-Biphenylcarboxaldehyde | Methyl acrylate | 11 | 81 |
| 4 | 2-Naphthaldehyde | Methyl acrylate | 11 | 62 |
| 5 | 4-Chlorobenzaldehyde | Methyl acrylate | 11 | 57 |
| 6 | 2-Chlorobenzaldehyde | Methyl acrylate | 11 | 52 |
| 7 | Benzaldehyde | Acrylonitrile | 11 | 72 |
| 8 | 4-Methylbenzaldehyde | Acrylonitrile | 11 | 76 |
Reaction Conditions: Aldehyde (1 mmol), p-toluenesulfonamide (1.2 mmol), activated alkene (1.5 mmol), DABCO (0.2 mmol), and Amberlyst® 15 (50 mg) in ethanol (2 mL) at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Baylis-Hillman Reaction of Aromatic Aldehydes with Acrylamide in an Aqueous Medium [6]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, 112 mg) in a 1:1 (v/v) mixture of 1,4-dioxane and water (2.0 mL).
-
Addition of Alkene: To the stirred solution, add acrylamide (3.0 mmol, 213 mg).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 48 hours depending on the substrate.
-
Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-hydroxy-2-methylenepropionamide.
Protocol 2: General Procedure for the One-Pot, Three-Component Aza-Baylis-Hillman Reaction [7]
-
Reactant Preparation: To a stirred solution of the aromatic aldehyde (1.0 mmol) and p-toluenesulfonamide (1.2 mmol, 205 mg) in ethanol (2.0 mL) in a round-bottom flask, add Amberlyst® 15 (50 mg).
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes.
-
Addition of Alkene and Catalyst: Add the activated alkene (1.5 mmol) and DABCO (0.2 mmol, 22.4 mg) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for the specified time (typically 11 hours). Monitor the reaction progress by TLC.
-
Work-up: After completion, filter the reaction mixture to remove the Amberlyst® 15 and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure α-methylene-β-amino acid derivative.
Visualizations
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Caption: General experimental workflow for the Baylis-Hillman reaction.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 4. youtube.com [youtube.com]
- 5. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions [mdpi.com]
Application Notes and Protocols: Ring-Opening Reactions of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile, readily available, and relatively inexpensive bicyclic amine. Beyond its common use as a base and nucleophilic catalyst, DABCO derivatives, particularly its quaternary ammonium salts, serve as valuable precursors for the synthesis of substituted piperazines through ring-opening reactions. The piperazine scaffold is a privileged structural motif found in numerous pharmaceuticals, attributed to its ability to modulate physicochemical properties such as solubility and bioavailability. This document provides detailed application notes and experimental protocols for key ring-opening reactions of DABCO derivatives, offering a practical guide for the synthesis of diverse piperazine-based compounds with potential applications in drug discovery and development.
The core principle of these reactions involves the quaternization of one of the nitrogen atoms of the DABCO core, which activates the adjacent C-N bond towards nucleophilic attack. This subsequent ring-opening event furnishes a 1,4-disubstituted piperazine, where one substituent originates from the quaternizing agent and the other from the attacking nucleophile. This modular approach allows for the generation of a wide array of piperazine derivatives.
General Mechanism of Nucleophilic Ring-Opening
The ring-opening of DABCO derivatives typically proceeds through a two-step mechanism. The first step involves the formation of a 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt by the reaction of DABCO with an alkylating or arylating agent. This quaternary ammonium salt is then susceptible to nucleophilic attack at one of the methylene carbons adjacent to the positively charged nitrogen. The strain of the bicyclic system facilitates this ring-opening, leading to the formation of a stable piperazine ring.
Caption: General mechanism of DABCO ring-opening.
Application Note 1: One-Pot Synthesis of 1-Alkyl-4-(2-phenoxyethyl)piperazines
This one-pot methodology provides an efficient route to 1-alkyl-4-(2-phenoxyethyl)piperazines directly from DABCO, an alkylating agent, and a phenol without the need to isolate the intermediate quaternary ammonium salt.[1] The reaction is typically carried out at elevated temperatures in high-boiling polar aprotic solvents like polyethylene glycol (PEG) or diglyme.[1]
Quantitative Data
| Entry | Alkylating Agent | Nucleophile (Phenol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Phenol | PEG 400 | 150 | 24 | 85 | [1] |
| 2 | Ethyl bromoacetate | Phenol | PEG 400 | 150 | 24 | 78 | [1] |
| 3 | Benzyl bromide | 4-Methoxyphenol | Diglyme | 160 | 24 | 82 | [1] |
| 4 | n-Butyl bromide | Phenol | PEG 400 | 150 | 48 | 65 | [1] |
| 5 | Benzyl bromide | 4-Chlorophenol | PEG 400 | 150 | 24 | 88 | [1] |
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-4-(2-phenoxyethyl)piperazine
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Benzyl bromide
-
Phenol
-
Polyethylene glycol 400 (PEG 400)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of DABCO (1.12 g, 10 mmol) in PEG 400 (20 mL) in a round-bottom flask, add benzyl bromide (1.71 g, 10 mmol).
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the quaternary ammonium salt.
-
Add phenol (0.94 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 150 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-benzyl-4-(2-phenoxyethyl)piperazine.
References
Solvothermal Synthesis Using 1,4-Diazabicyclo[2.2.2]octane: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of various functional materials, including metal-organic frameworks (MOFs) and coordination polymers, utilizing 1,4-Diazabicyclo[2.2.2]octane (DABCO). DABCO's unique properties as a versatile organic ligand, structure-directing agent, and pH modulator make it a crucial component in the design and synthesis of novel crystalline materials with applications in gas storage, catalysis, and drug delivery.
The Multifaceted Role of DABCO in Solvothermal Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical and rigid bicyclic amine that plays several key roles in the solvothermal synthesis of crystalline materials. Its bifunctional nature, with two accessible nitrogen atoms, allows it to act as:
-
A Pillaring Ligand: DABCO can bridge metal-containing layers to form three-dimensional frameworks, significantly increasing the material's porosity and surface area.[1]
-
A Structure-Directing Agent or Template: The size and shape of the DABCO molecule can influence the crystallization process, directing the formation of specific framework topologies.
-
A Base: DABCO can act as a base, influencing the pH of the reaction mixture and promoting the deprotonation of organic linkers, which is often a critical step in the formation of coordination bonds with metal ions.
-
A Counter-ion: In its protonated form, DABCO can act as a cation to balance the charge of anionic frameworks.
The specific role of DABCO is often dependent on the reaction conditions, including the solvent system, temperature, and the presence of other coordinating or acidic species.[2]
Experimental Protocols for Solvothermal Synthesis
The following protocols are examples of the solvothermal synthesis of different classes of materials using DABCO.
Protocol for the Synthesis of a Zinc-Based Pillared MOF: [Zn₂(BDC)₂(DABCO)]
This protocol describes the synthesis of a well-known pillared-layer MOF, where DABCO acts as a vertical strut connecting 2D layers of zinc carboxylates.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve zinc nitrate hexahydrate, H₂BDC, and DABCO in DMF. A typical molar ratio is 1:1:0.5 for Zn(NO₃)₂·6H₂O : H₂BDC : DABCO.
-
Stir the mixture until a homogeneous solution is formed.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling the autoclave to room temperature, filter the resulting white crystals.
-
Wash the collected crystals thoroughly with fresh DMF to remove any unreacted precursors.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 150 °C) to remove residual solvent.
Protocol for the Synthesis of a Cobalt-Based MOF with Mixed Ligands: [Co(BDC)(DABCO)]
This protocol illustrates the synthesis of a cobalt-based MOF where DABCO is incorporated as a ligand alongside another organic linker.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate, H₂BDC, and DABCO in a mixture of DMF and ethanol in a Teflon-lined autoclave.
-
Stir the mixture to ensure homogeneity.
-
Seal the autoclave and place it in an oven preheated to 150 °C for 72 hours.
-
Allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the product with DMF and then with ethanol.
-
Dry the final product under vacuum.
Application in Drug Delivery
MOFs synthesized using DABCO as a pillaring agent often exhibit high surface areas and large pore volumes, making them excellent candidates for drug delivery applications. The porous structure can encapsulate therapeutic molecules, and the framework can be tailored for controlled release.
Protocol for Loading Ibuprofen into a DABCO-Pillared MOF
This protocol details a method for loading an anti-inflammatory drug, ibuprofen, into a pre-synthesized DABCO-pillared MOF, such as {Cu₂(1,4-bdc)₂(dabco)}n.
Materials:
-
Pre-synthesized {Cu₂(1,4-bdc)₂(dabco)}n MOF
-
Ibuprofen (IBU)
-
Ethanol
Procedure:
-
Activate the MOF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a saturated solution of ibuprofen in ethanol.
-
Immerse a known quantity of the activated MOF in the ibuprofen solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for the diffusion of ibuprofen into the MOF pores.
-
Filter the drug-loaded MOF and wash it with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.
-
Dry the ibuprofen-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified using techniques such as thermogravimetric analysis (TGA) or by analyzing the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Quantitative Data and Characterization
The following tables summarize typical quantitative data for materials synthesized solvothermally with DABCO.
Table 1: Solvothermal Synthesis Parameters
| Material | Metal Source | Organic Linker(s) | DABCO Role | Solvent | Temp. (°C) | Time (h) | Ref. |
| [Zn₂(BDC)₂(DABCO)] | Zn(NO₃)₂·6H₂O | H₂BDC | Pillar | DMF | 120 | 48 | [3] |
| [Co(BDC)(DABCO)] | Co(NO₃)₂·6H₂O | H₂BDC | Ligand | DMF/Ethanol | 150 | 72 | [2] |
| [Cu₂(BDC)₂(DABCO)] | Cu(NO₃)₂·3H₂O | H₂BDC | Pillar | DMF | 120 | 24 | [4] |
| (C₆H₁₂N₂)BiI₃ | BiI₃ | - | Ligand | Ethylene Glycol | 140 | 120 | [2] |
Table 2: Physicochemical Characterization Data
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (TGA, °C) | Key FT-IR Peaks (cm⁻¹) |
| [Zn₂(BDC)₂(DABCO)] | 800 - 2430[5] | ~0.4 - 0.9 | ~350-400 | ~1576 & 1370 (COO⁻ stretch), C-H of DABCO[2] |
| [Co(BDC)(DABCO)] | Not Reported | Not Reported | ~400[2] | ~2950 (aliphatic C-H of DABCO), ~1550 & 1460 (C-N/C-C stretch)[2] |
| [Cu₂(BDC)₂(DABCO)] | ~1000 - 1500 | ~0.5 - 0.7 | ~300-350 | ~1633 & 1393 (COO⁻ stretch)[6] |
Logical Relationships in DABCO-based MOF Synthesis
The formation of a pillared MOF structure using DABCO involves a hierarchical assembly process.
Conclusion
Solvothermal synthesis employing DABCO offers a versatile and powerful method for the rational design and construction of a wide range of crystalline materials. The protocols and data presented herein provide a foundational guide for researchers and professionals in materials science and drug development to explore the potential of these fascinating materials in their respective fields. The ability to tune the structure and functionality of these materials by judiciously selecting the synthetic conditions and components opens up vast possibilities for future innovations.
References
- 1. Infrared crystallography for framework and linker orientation in metal–organic framework films - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02370E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Stability of 1,4-Diazabicyclo[2.2.2]octane-d12 under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12) under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of DABCO-d12 under typical organic synthesis conditions?
A1: DABCO-d12, the deuterated analog of 1,4-Diazabicyclo[2.2.2]octane (DABCO), is expected to exhibit high thermal and chemical stability, similar to its non-deuterated counterpart. DABCO is a robust, caged tertiary amine that is stable under most typical laboratory and industrial conditions.[1][2] It is widely used as a catalyst and reagent in a variety of organic transformations due to its stability and reactivity profile.[1][2][3][4][5] However, its stability can be compromised under specific harsh conditions.
Q2: Are there specific conditions that can cause the degradation of the DABCO-d12 scaffold?
A2: Yes, certain reactive conditions can lead to the degradation of the DABCO core structure. Based on studies of unlabeled DABCO, users should be cautious in the following situations:
-
Strong Oxidizing Agents: Exposure to strong oxidants can lead to the decomposition of the amine structure. For instance, DABCO has been shown to be rapidly degraded by chlorine dioxide.
-
Hypochlorous Acid: In the presence of hypochlorous acid, DABCO can undergo degradation through an ionic elimination of one of the ethylene bridges, ultimately forming piperazine and acetaldehyde.[6]
-
Strongly Acidic Conditions: While DABCO is a base and will form stable salts with acids, highly acidic and high-temperature conditions may lead to slow degradation over extended periods.
-
Elevated Temperatures: Although thermally stable, prolonged exposure to very high temperatures (above its melting point of 156-160°C) could lead to decomposition.[7]
Q3: Is the deuterium labeling on DABCO-d12 stable, or is there a risk of H/D exchange?
A3: The carbon-deuterium (C-D) bonds in DABCO-d12 are generally stable. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage.[8] However, H/D exchange (or "scrambling") can occur under certain conditions, potentially compromising the isotopic purity of the compound.[9][10][11]
Q4: Under what conditions might H/D exchange occur with DABCO-d12?
A4: H/D exchange is more likely to occur under conditions that can facilitate the abstraction of a deuteron and its replacement with a proton from the surrounding medium. Key factors to consider are:
-
Acidic or Basic Conditions: Both strongly acidic and strongly basic conditions can promote H/D exchange, especially at elevated temperatures. The presence of exchangeable protons (e.g., from water, alcohols, or acidic/basic reagents) is necessary.
-
Presence of Metal Catalysts: Some transition metal catalysts, particularly those used in hydrogenation or deuteration reactions (like Palladium on carbon), can facilitate H/D exchange on aromatic and aliphatic C-H (and C-D) bonds.[10][12]
-
Mass Spectrometry Ion Source: H/D scrambling has been observed in the ion source of mass spectrometers, particularly under harsh ionization conditions.[9] This is a post-reaction analytical artifact rather than a reflection of instability during the reaction itself.
Troubleshooting Guides
Issue 1: Suspected Degradation of the DABCO-d12 Scaffold
Symptoms:
-
Low recovery of DABCO-d12 after the reaction.
-
Appearance of unexpected byproducts in NMR or LC-MS analysis.
-
Loss of catalytic activity if used as a catalyst.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected DABCO-d12 scaffold degradation.
Issue 2: Loss of Deuterium Labeling (H/D Exchange)
Symptoms:
-
Decrease in isotopic purity observed by mass spectrometry.
-
Appearance of partially deuterated or non-deuterated DABCO signals in the mass spectrum.
-
Changes in the integration of signals in ¹H NMR (if residual protons are monitored).
Troubleshooting Steps:
Caption: Logical steps for troubleshooting the loss of deuterium from DABCO-d12.
Data Presentation
Table 1: User-Generated Stability Data for DABCO-d12
| Reaction Condition | Solvent | Temperature (°C) | Duration (h) | Reagents | % Recovery of DABCO-d12 | % Deuterium Retention | Notes/Observations |
| e.g., Acidic Hydrolysis | 1M DCl in D₂O | 80 | 24 | - | e.g., Monitor by ¹H NMR and LC-MS | ||
| e.g., Basic Conditions | 1M NaOD in D₂O | 80 | 24 | - | |||
| e.g., Pd-Catalyzed Rxn | THF | 60 | 12 | Pd/C, H₂ | |||
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of DABCO-d12 under Specific Reaction Conditions
This protocol outlines a general method to test the stability of DABCO-d12 under conditions relevant to a user's specific experiment, but in the absence of other reactive substrates.
Objective: To determine the chemical and isotopic stability of DABCO-d12 under a defined set of reaction conditions.
Materials:
-
DABCO-d12
-
Proposed reaction solvent(s)
-
Proposed reagents (acids, bases, catalysts, etc.)
-
Internal standard (e.g., a stable, deuterated aromatic compound not reactive under the test conditions)
-
Analytical equipment: NMR spectrometer, LC-MS system
Procedure:
-
Preparation of the Test Mixture:
-
In a reaction vessel, accurately weigh a known amount of DABCO-d12 and the internal standard.
-
Add the solvent(s) and all reagents that would be present in the actual experiment, excluding the main reactive substrate.
-
-
Reaction Simulation:
-
Subject the mixture to the intended reaction temperature and stir for the planned duration of the experiment.
-
It is advisable to take aliquots at various time points (e.g., t=0, 1h, 4h, 24h) to monitor the stability over time.
-
-
Sample Work-up:
-
At each time point, quench the reaction if necessary (e.g., by neutralization or cooling).
-
Prepare the sample for analysis. This may involve extraction, filtration, and/or dilution.
-
-
Analysis:
-
LC-MS Analysis:
-
Quantify the amount of DABCO-d12 remaining by comparing its peak area to that of the internal standard. This will determine the chemical stability (percentage recovery).
-
Analyze the mass spectrum of the DABCO-d12 peak to determine the isotopic distribution. Compare the relative intensities of the fully deuterated peak (d12) and any lower-mass isotopologues (d11, d10, etc.) to assess H/D exchange.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum to detect the appearance of any new signals corresponding to protons on the DABCO scaffold, which would indicate H/D exchange.
-
A ²H (Deuterium) NMR can also be used to monitor changes in the deuterium signals.
-
-
Data Interpretation:
-
Chemical Stability: Calculate the percentage recovery of DABCO-d12 at each time point. A significant decrease indicates degradation of the scaffold.
-
Isotopic Stability: Calculate the percentage of deuterium retention. A decrease in the abundance of the d12 isotopologue and an increase in lower deuterated forms indicates H/D exchange.
References
- 1. versatility-of-dabco-as-a-reagent-in-organic-synthesis-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DABCO - Wikipedia [en.wikipedia.org]
- 8. "Development and Application of Selective Deuteration in Organic Molecu" by Dana Stambekova [epublications.marquette.edu]
- 9. cerilliant.com [cerilliant.com]
- 10. Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen/deuterium scrambling during quadrupole time-of-flight MS/MS analysis of a zinc-binding protein domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12). The information provided is based on available literature for DABCO and its deuterated analog, focusing on potential degradation pathways and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for DABCO-d12?
A1: While specific studies on the degradation of DABCO-d12 are limited, the primary degradation pathway is expected to be analogous to that of non-deuterated DABCO. The most commonly cited degradation mechanism for DABCO involves the cleavage of one of its ethylenediamine bridges. Under acidic conditions or in the presence of certain oxidizing agents, DABCO can undergo a ring-opening reaction to form piperazine derivatives. For instance, in the presence of hypochlorous acid, DABCO is known to degrade to piperazine and acetaldehyde.[1] Due to the kinetic isotope effect, the C-D bonds in DABCO-d12 are stronger than the C-H bonds in DABCO, which may lead to a slower degradation rate under conditions where C-H/C-D bond cleavage is the rate-determining step.
Q2: How does deuteration affect the stability of DABCO?
A2: Deuteration is a common strategy in drug development to enhance metabolic stability.[2][3] The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, such as oxidation by cytochrome P450 enzymes.[3][] Therefore, DABCO-d12 is expected to be more resistant to certain oxidative degradation pathways compared to its non-deuterated counterpart.
Q3: Are there any known kinetic isotope effects (KIE) for DABCO degradation?
A3: Yes, a kinetic isotope effect has been reported for the C-N bond cleavage of DABCO in the presence of sulfuric acid. The observed kH/kD = 1.8 indicates that proton (or deuteron) transfer is the rate-limiting step in this particular degradation pathway.[5] This finding supports the expectation that DABCO-d12 will exhibit different degradation kinetics compared to DABCO under these conditions.
Q4: What are the potential degradation products of DABCO-d12 that I should look for?
A4: Based on the degradation of non-deuterated DABCO, the primary degradation products of DABCO-d12 are likely to be piperazine-d8 and acetaldehyde-d4. Researchers should also consider the possibility of partially deuterated intermediates and other minor degradation products depending on the specific experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of DABCO-d12.
| Possible Cause | Troubleshooting Step |
| Harsh acidic or basic conditions | Verify the pH of your reaction mixture. Storage of deuterated compounds in strong acidic or basic solutions should be avoided.[] Buffer your system if necessary to maintain a neutral or near-neutral pH. |
| Presence of strong oxidizing agents | Identify and remove any potential oxidizing agents from your experimental setup. Consider using antioxidants if compatible with your experiment. |
| Photodegradation | Protect your samples from light, especially UV radiation. Use amber vials or cover your reaction vessels with aluminum foil. |
| Elevated temperatures | Run your experiments at the lowest feasible temperature to minimize thermal degradation. |
Issue 2: Difficulty in identifying degradation products by Mass Spectrometry (MS).
| Possible Cause | Troubleshooting Step |
| Low abundance of degradation products | Concentrate your sample before analysis. Optimize MS parameters (e.g., ionization source, collision energy) to enhance the signal of expected degradation products. |
| Complex fragmentation pattern | The fragmentation of cyclic amines can be complex.[6] Compare the fragmentation pattern of your sample with that of a non-degraded DABCO-d12 standard. Look for the expected molecular ions of piperazine-d8 and acetaldehyde-d4. |
| Isotopic exchange | Back-exchange of deuterium with hydrogen from solvents or reagents can complicate mass spectra. Use deuterated solvents and reagents where possible and minimize the exposure of the sample to protic environments. |
Issue 3: Ambiguous NMR spectra of reaction mixtures.
| Possible Cause | Troubleshooting Step |
| Overlapping signals | Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in the structural elucidation of degradation products. |
| Low concentration of degradation products | Increase the number of scans to improve the signal-to-noise ratio. Consider using a higher field NMR spectrometer if available. |
| Uncertainty in chemical shifts | The chemical shifts of deuterated compounds are very similar to their non-deuterated counterparts. The expected 1H NMR signal for DABCO-d12 would be absent due to deuteration, while signals for piperazine-d8 would also be absent. Look for the appearance of new signals that could correspond to partially degraded or rearranged products. The 13C NMR chemical shift for DABCO is around 47 ppm.[1] |
Quantitative Data
The kinetic isotope effect (KIE) provides quantitative insight into the difference in degradation rates between DABCO and DABCO-d12 under specific conditions.
| Degradation Condition | Kinetic Isotope Effect (kH/kD) | Implication | Reference |
| C-N bond cleavage in the presence of sulfuric acid | 1.8 | The C-H/C-D bond is broken in the rate-determining step, and DABCO-d12 degrades more slowly than DABCO. | [5] |
Experimental Protocols
General Protocol for Monitoring DABCO-d12 Degradation by LC-MS:
-
Sample Preparation: Prepare a stock solution of DABCO-d12 in a suitable solvent (e.g., acetonitrile, water). Subject the solution to the desired stress condition (e.g., heat, specific pH, addition of an oxidizing agent). Take aliquots at various time points.
-
LC Separation: Use a suitable reversed-phase HPLC column (e.g., C18). A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the molecular ion of DABCO-d12 (m/z 125.2) and the expected degradation products, such as piperazine-d8 (m/z 95.1).
-
Data Analysis: Plot the peak area of DABCO-d12 as a function of time to determine the degradation rate. Identify degradation products by their mass-to-charge ratio and fragmentation patterns.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Overcoming Solubility Challenges with 1,4-Diazabicyclo[2.2.2]octane-d12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12). Our aim is to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (DABCO-d12)?
A1: this compound (DABCO-d12), the deuterated analog of 1,4-Diazabicyclo[2.2.2]octane (DABCO), is a tertiary amine. While specific quantitative solubility data for DABCO-d12 in a wide range of solvents is limited in publicly available literature, its non-deuterated counterpart, DABCO, is known to be highly soluble in water and soluble in many common organic solvents.[1][2][3] One available data point indicates that the solubility of DABCO-d12 in dimethyl sulfoxide (DMSO) is 100 mg/mL, requiring ultrasonication and warming to achieve dissolution.
Q2: In which common deuterated solvents can I expect DABCO-d12 to be soluble?
A2: Based on the known solubility of non-deuterated DABCO, you can expect DABCO-d12 to have good solubility in polar protic and aprotic deuterated solvents. These include, but are not limited to:
-
Deuterated water (D₂O)
-
Methanol-d₄
-
Ethanol-d₆
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Chloroform-d (CDCl₃)
-
Acetone-d₆
It is important to note that achieving the desired concentration may require heating or sonication.
Q3: Is there a difference in solubility between DABCO and DABCO-d12?
A3: The isotopic substitution of hydrogen with deuterium in DABCO-d12 is not expected to significantly alter its fundamental solubility properties compared to DABCO. The polarity and the functional groups responsible for intermolecular interactions remain the same. However, minor differences in dissolution kinetics might be observed.
Q4: My DABCO-d12 is not dissolving easily. What can I do?
A4: If you are facing difficulty in dissolving DABCO-d12, please refer to our Troubleshooting Guide below for a systematic approach to resolving the issue. Common first steps include gentle heating, vortexing, and ultrasonication.
Q5: How should I store solutions of DABCO-d12?
A5: Solutions of tertiary amines like DABCO-d12 are generally stable. However, to prevent potential degradation from atmospheric moisture and carbon dioxide, it is recommended to store solutions in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration may be beneficial, but be mindful of potential precipitation at lower temperatures. Always visually inspect the solution for any changes before use.
Solubility Data
Quantitative solubility data for 1,4-Diazabicyclo[2.2.2]octane (DABCO) in various solvents at 25°C is summarized below. While this data is for the non-deuterated form, it serves as a good starting point for solvent selection for DABCO-d12.
| Solvent | Solubility ( g/100 g of solvent) at 25°C |
| Water | 45 |
| Ethanol | 77 |
| Benzene | 51 |
| Acetone | 13 |
Data sourced from PubChem.[1]
For this compound, the following specific solubility has been reported:
| Solvent | Solubility | Conditions |
| DMSO | 100 mg/mL | Requires ultrasonication and warming |
Troubleshooting Guide
This guide provides a step-by-step approach to address common solubility issues with DABCO-d12.
Problem: Slow or incomplete dissolution.
Figure 1. Troubleshooting workflow for dissolving DABCO-d12.
Problem: Precipitation occurs upon cooling the solution.
This indicates that the solution was supersaturated at the higher temperature.
-
Solution 1: Re-dissolve and use at an elevated temperature. If your experimental setup allows, maintain the solution at the temperature at which the compound is fully soluble.
-
Solution 2: Prepare a more dilute solution. Reduce the concentration of DABCO-d12 to a level that remains soluble at your working temperature.
-
Solution 3: Consider a co-solvent system. Adding a small amount of a better solvent (e.g., a few drops of methanol-d₄ to chloroform-d) can sometimes improve the overall solvating power of the solvent system.
Problem: The solution appears cloudy or hazy even after dissolution attempts.
This could be due to insoluble impurities or the presence of moisture, as DABCO is hygroscopic.[3]
-
Solution: Filter the solution. Use a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter. Ensure the filter is compatible with your chosen solvent.
Experimental Protocols
Protocol 1: Preparation of a Standard NMR Sample of DABCO-d12 in Chloroform-d
This protocol outlines the steps for preparing a solution for Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 2. Workflow for preparing an NMR sample of DABCO-d12.
Protocol 2: Determining the Approximate Solubility of DABCO-d12 in a Novel Solvent
If you need to use a solvent for which solubility data is not available, this protocol provides a method to estimate the solubility.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Ultrasonic bath
-
Temperature-controlled water bath (optional)
Procedure:
-
Initial Screening:
-
To a vial, add a small, known amount of DABCO-d12 (e.g., 5 mg).
-
Add the solvent dropwise while vortexing until the solid completely dissolves. Record the approximate volume of solvent used. This will give you a rough estimate of the solubility.
-
-
Quantitative Measurement:
-
Prepare a series of vials with a fixed, known volume of the solvent (e.g., 1 mL).
-
Add incrementally increasing amounts of DABCO-d12 to each vial (e.g., 5 mg, 10 mg, 15 mg, etc.).
-
Tightly cap the vials and vortex each for 2 minutes.
-
If dissolution is not complete, place the vials in an ultrasonic bath for 15 minutes.
-
If still not dissolved, gently heat the vials in a water bath (e.g., to 40°C) for 15 minutes with occasional vortexing.
-
Allow the vials to equilibrate at the desired temperature (e.g., room temperature) for at least one hour.
-
Visually inspect each vial. The highest concentration that results in a clear, homogenous solution without any visible solid particles represents the approximate solubility under those conditions.
-
Figure 3. Logical workflow for determining the approximate solubility of DABCO-d12.
References
Technical Support Center: Purification of 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities in commercial DABCO-d12 are similar to those found in its non-deuterated analog and may include:
-
Water: DABCO is hygroscopic and readily absorbs moisture from the atmosphere.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification of DABCO-d12, such as toluene, benzene, or ethers, may be present.
-
Piperazine: As a potential precursor or byproduct in the synthesis of the DABCO scaffold, piperazine can sometimes be found as an impurity.[3]
-
Protic (non-deuterated) DABCO: Incomplete deuteration during synthesis can lead to the presence of partially or non-deuterated DABCO.
Q2: My DABCO-d12 appears wet or clumpy. How can I effectively dry it?
A2: Due to its hygroscopic nature, rigorous drying is crucial. Several methods can be employed:
-
Azeotropic Distillation: This is a highly effective method for removing water. Refluxing the DABCO-d12 in a solvent that forms a low-boiling azeotrope with water, such as toluene, will effectively remove moisture.[4][5] The water-toluene azeotrope boils at 84.1°C, allowing for the removal of water at a temperature below the boiling point of toluene.[5]
-
Drying under High Vacuum: For trace amounts of water, drying the solid under high vacuum for several hours can be effective. Heating gently during this process can improve efficiency, but care must be taken not to sublime the product prematurely.
-
Use of Desiccants: Storing the compound over a strong desiccant like phosphorus pentoxide (P₂O₅) in a desiccator can remove residual moisture.
Q3: Can I purify DABCO-d12 by recrystallization? If so, what solvents are recommended?
A3: Yes, recrystallization is a common and effective purification method for DABCO and its deuterated analog. The choice of solvent is critical for achieving high purity.
-
Ethyl Acetate: Recrystallization from ethyl acetate has been reported to yield DABCO with a purity of over 99.5%.[3]
-
Acetone: This is another solvent from which DABCO can be effectively recrystallized.
-
Methanol/Ethyl Ether (1:1): A mixed solvent system of methanol and ethyl ether can also be used.[1]
-
Petroleum Ether: Recrystallization from petroleum ether is another reported method.[1]
When working with DABCO-d12, it is advisable to use deuterated solvents for recrystallization if the presence of even trace amounts of protic solvents is a concern for the final application. However, for general purity enhancement, standard high-purity, anhydrous non-deuterated solvents are typically sufficient, followed by rigorous drying.
Q4: Is sublimation a suitable purification method for DABCO-d12?
A4: Yes, vacuum sublimation is an excellent method for purifying DABCO-d12, as it effectively removes non-volatile impurities.[1][6] DABCO readily sublimes at room temperature, and this process is enhanced under vacuum. It is important to note that deuterated compounds may have a slightly lower vapor pressure than their non-deuterated counterparts, which could necessitate slightly higher temperatures or a lower vacuum to achieve the same sublimation rate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of DABCO-d12.
Sublimation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no sublimation | 1. Temperature is too low. 2. Vacuum is not sufficient. | 1. Gradually increase the temperature of the heating bath. 2. Ensure all seals in the sublimation apparatus are tight and the vacuum pump is functioning correctly. |
| Product loss during sublimation | 1. Sublimation rate is too fast due to excessive heating or vacuum. 2. The cold finger is not cold enough. | 1. Reduce the temperature or slightly increase the pressure. 2. Ensure a constant flow of cold water or that the cold finger is adequately filled with a coolant like a dry ice/acetone slurry. |
| Impure sublimate | The starting material contains volatile impurities. | Consider a preliminary purification step like recrystallization before sublimation. |
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The solvent is not ideal. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow to cool slowly. 2. Insulate the flask to slow the cooling process. 3. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes promote crystallization. |
| Poor recovery of crystals | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Evaporate some of the solvent and attempt to recrystallize. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are discolored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method judiciously as it can also adsorb some of the desired product. |
Quantitative Data on Purification Methods
| Purification Method | Solvent/Conditions | Achievable Purity | Reference |
| Recrystallization | Ethyl Acetate | > 99.5% | [3] |
| Recrystallization | Acetone | High Purity | - |
| Recrystallization | Methanol/Ethyl Ether (1:1) | High Purity | [1] |
| Recrystallization | Petroleum Ether | High Purity | [1] |
| Vacuum Sublimation | Reduced Pressure | High Purity (removes non-volatile impurities) | [1][6] |
| Azeotropic Distillation | Toluene | Effective for water removal | [4][5] |
Experimental Protocols
Protocol 1: Purification by Vacuum Sublimation
-
Preparation: Place the impure DABCO-d12 in the bottom of a sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus with a cold finger and connect it to a vacuum line with a trap.
-
Evacuation: Evacuate the apparatus to the desired pressure (typically <1 mmHg).
-
Cooling: Fill the cold finger with a coolant (e.g., circulating cold water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus using a water or oil bath. The temperature should be sufficient to cause sublimation without melting the compound.
-
Collection: The purified DABCO-d12 will deposit on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Protocol 2: Purification by Recrystallization from Ethyl Acetate
-
Dissolution: In a fume hood, place the impure DABCO-d12 in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 3: Azeotropic Drying
-
Setup: Place the hydrated DABCO-d12 and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Water Separation: As the condensate cools in the trap, the water will separate and sink to the bottom, while the toluene will overflow back into the flask.
-
Completion: Continue the process until no more water collects in the trap.
-
Isolation: Cool the solution and remove the toluene under reduced pressure to yield the dry DABCO-d12. The product can then be further purified by recrystallization or sublimation.
Experimental Workflow and Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)-octane from piperazine - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1,4-Diazabicyclo[2.2.2]octane-d12 (DABCO-d12)
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic reagent 1,4-Diazabicyclo[2.2.2]octane-d12.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DABCO-d12) and what are its primary applications?
A1: this compound (DABCO-d12) is the deuterium-labeled form of DABCO, a bicyclic organic compound.[1] It is a colorless to white crystalline solid.[1][2] Due to its unique structure, it serves as a highly nucleophilic tertiary amine base.[3] In research and development, it is primarily used as a non-toxic, efficient, and selective organocatalyst or reagent in various organic synthesis reactions, including polymerizations.[2][3][4] The deuterium labeling makes it particularly useful as a tracer for quantitation during drug development processes to study pharmacokinetic and metabolic profiles.[1]
Q2: The product datasheet describes DABCO-d12 as "hygroscopic." What does this mean and how does it impact my experiments?
A2: "Hygroscopic" means the substance has a strong tendency to absorb moisture directly from the atmosphere.[5][6] For DABCO-d12, this presents several challenges:
-
Inaccurate Weighing: The absorbed water adds weight, leading to errors in molar calculations and stoichiometry.
-
Reduced Purity: The presence of water can alter the reagent's purity and introduce an unwanted reactant into moisture-sensitive reactions.
-
Physical Changes: The powder may clump together or, in cases of high humidity, turn into a solution, making it difficult to handle.[6]
-
Reaction Failure: In moisture-sensitive experiments, the water introduced by the hygroscopic reagent can inhibit or alter the desired chemical transformation, leading to low yields or complete reaction failure.[7]
Q3: How should I properly store unopened and opened containers of DABCO-d12?
A3: Proper storage is critical to maintain the integrity of DABCO-d12.
-
Unopened Containers: Keep the manufacturer's container tightly sealed and store it in a cool, dry place. For long-term storage, refer to the supplier's recommendations, which often specify refrigeration or freezing.[1][5]
-
Opened Containers: Once opened, the compound should be handled exclusively under an inert atmosphere (e.g., in a glovebox or desiccator with a drying agent).[8] If a glovebox is unavailable, work quickly and tightly reseal the container immediately after dispensing. Store the opened container inside a desiccator to protect it from atmospheric moisture.[9]
Troubleshooting Guides
Q1: My solid DABCO-d12 appears clumpy and is difficult to weigh accurately. What should I do?
A1: Clumping is a clear sign of moisture absorption. If the clumping is minor, the compound can likely be salvaged by drying it under high vacuum for several hours.[7] Place the powder in a suitable flask and connect it to a Schlenk line or vacuum oven. Gentle heating can accelerate drying, but do not exceed the compound's melting point (157-158 °C).[10] After drying, the powder should be free-flowing. Always handle the dried compound in an inert atmosphere to prevent re-absorption of moisture.
Q2: My reaction, which uses DABCO-d12 as a catalyst, has a significantly lower yield than expected. Could the reagent be the problem?
A2: Yes, this is a common issue with hygroscopic reagents. The absorbed water can interfere with catalytic activity or react with other sensitive components in your reaction mixture.
Troubleshooting Steps:
-
Verify Reagent Integrity: First, assess the physical state of your DABCO-d12. If it appears wet or clumped, dry it under vacuum as described above.[7]
-
Use a Fresh Batch: If possible, repeat the experiment using a fresh, unopened vial of DABCO-d12 to see if the yield improves.
-
Check Other Reagents and Solvents: Ensure all other reagents and solvents are anhydrous, as moisture could be introduced from other sources.[7]
-
Review Handling Technique: Confirm that your experimental setup and reagent handling techniques are rigorously moisture-free. Use oven-dried glassware and inert atmosphere techniques (e.g., Schlenk line or glovebox).[11]
Q3: I am having difficulty dissolving DABCO-d12 in my chosen solvent.
A3: Solubility issues can arise from several factors. For instance, when using DMSO, its own hygroscopic nature can significantly impact the solubility of the product.[1] It is recommended to use a newly opened bottle of anhydrous-grade DMSO.[1] For challenging dissolutions, gentle warming and sonication can be effective.[1] Always check the manufacturer's datasheet for recommended solvents and solubility data.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of DABCO-d12
| Property | Value | Reference |
| Molecular Formula | C₆D₁₂N₂ | [1][10] |
| Molar Mass | 124.25 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [1][2] |
| Melting Point | 157-158 °C | [10] |
| Hygroscopic Nature | Strongly hygroscopic | [3] |
Table 2: Recommended Storage Conditions for DABCO-d12
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 3: Example Stock Solution Preparation in DMSO (100 mg/mL)
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 8.0483 mL | 40.2414 mL | 80.4829 mL |
| 5 mM | 1.6097 mL | 8.0483 mL | 16.0966 mL |
| 10 mM | 0.8048 mL | 4.0241 mL | 8.0483 mL |
| Data derived from MedChemExpress. Note: Requires ultrasonic and warming. Use newly opened DMSO.[1] |
Experimental Protocols
Protocol 1: Handling and Dispensing DABCO-d12 in an Inert Atmosphere Glovebox
Objective: To accurately weigh and dispense hygroscopic DABCO-d12 without introducing atmospheric moisture.
Methodology:
-
Preparation: Ensure the glovebox antechamber has been purged and the atmosphere is inert (e.g., Nitrogen or Argon). Place all necessary items (spatulas, weigh boats, vials, balance, and the sealed container of DABCO-d12) into the antechamber.
-
Equilibration: Transfer all items from the antechamber into the main glovebox chamber. Allow the DABCO-d12 container to equilibrate to the glovebox temperature for at least 20 minutes before opening to prevent condensation.
-
Dispensing: Tare the analytical balance inside the glovebox. Carefully open the DABCO-d12 container. Using a clean, dry spatula, dispense the desired amount of powder onto a weigh boat or directly into a pre-tared reaction vessel.
-
Sealing: Immediately and tightly seal the main DABCO-d12 container.
-
Use or Storage: Use the dispensed reagent immediately in your reaction setup within the glovebox. If storing the weighed portion, place it in a labeled vial and seal it tightly before removing it from the glovebox.
Protocol 2: Drying DABCO-d12 that has Absorbed Moisture
Objective: To remove absorbed water from clumped or visibly moist DABCO-d12.
Methodology:
-
Setup: Transfer the clumped DABCO-d12 powder into a round-bottom flask appropriately sized for the quantity of material.
-
Connect to Vacuum: Securely attach the flask to a Schlenk line or place it inside a vacuum oven.
-
Apply Vacuum: Gradually open the flask to the vacuum source. A pressure of <1 mmHg is recommended.
-
Drying: Maintain the vacuum for a minimum of 4-6 hours at room temperature. The powder should break apart and become free-flowing. For very damp material, gentle heating (e.g., 40-50°C) can be applied, but ensure the temperature remains well below the melting point.
-
Completion and Storage: Once the powder is dry, break the vacuum by backfilling the flask with an inert gas (Nitrogen or Argon). Immediately transfer the flask into a glovebox or desiccator for storage and future use.
Visual Guides
Caption: Workflow for Handling Hygroscopic Reagents.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. versatility-of-dabco-as-a-reagent-in-organic-synthesis-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. The versatility of DABCO as a reagent in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. msds.evonik.com [msds.evonik.com]
- 10. chembk.com [chembk.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Catalyst
Welcome to the technical support center for 1,4-Diazabicyclo[2.2.2]octane (DABCO), a versatile and highly effective amine catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and to provide preventative strategies to ensure the optimal performance of your DABCO-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of DABCO?
A1: Catalyst poisoning of DABCO refers to the reduction or complete loss of its catalytic activity due to the presence of certain chemical substances, known as poisons. These poisons interact with the DABCO molecule, rendering its catalytically active nitrogen atoms unavailable to participate in the desired chemical reaction. This deactivation can be reversible or irreversible, depending on the nature of the poison and its interaction with the catalyst.
Q2: What are the most common signs of DABCO catalyst poisoning in my experiment?
A2: The most common indicators of DABCO catalyst poisoning include:
-
Reduced reaction rate: A noticeable slowdown in the reaction progress compared to established benchmarks.
-
Incomplete conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.
-
Inconsistent product quality: Variations in the physical or chemical properties of the final product, such as altered viscosity, density, or cure time in polyurethane foams.
-
Side product formation: The appearance of unexpected byproducts resulting from alternative reaction pathways that become more favorable when the primary catalytic cycle is inhibited.
Q3: Which chemical species are known to poison DABCO catalysts?
A3: DABCO is a basic catalyst and is therefore susceptible to poisoning by a range of substances, primarily acidic compounds. Other potential poisons include certain electrophiles and compounds that can form strong, irreversible bonds with the amine nitrogens. A summary of common poisons is provided in the table below.
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing in Polyurethane Foam Formulation
Symptoms:
-
The foam remains tacky or wet to the touch long after the expected curing time.[1]
-
The foam exhibits poor dimensional stability and may shrink or collapse.[2]
-
The final foam has lower than expected density and poor mechanical properties.
Possible Cause: This is often a primary indicator of DABCO catalyst deactivation, most commonly due to the presence of acidic impurities in the polyol component of the formulation.[1] These acidic species neutralize the basic DABCO catalyst, rendering it ineffective in promoting the gelling and blowing reactions.
Troubleshooting Steps:
-
Quantify the Acidity of the Polyol: Before formulating your polyurethane system, it is crucial to determine the acid number of your polyol raw material. A high acid number indicates a higher potential for catalyst poisoning.
-
Neutralize Excess Acidity: If the polyol has a high acid number, consider a pre-neutralization step. However, be aware that the salts formed can also affect the reaction.
-
Increase Catalyst Loading: As a temporary solution, a stepwise increase in the DABCO concentration may compensate for the partial poisoning. This should be done cautiously as excessive catalyst can negatively impact foam properties.
-
Source High-Purity Polyols: For consistent results, it is recommended to use polyols with a low acid number from a reputable supplier.
Issue 2: Reduced Yield or Stalled Baylis-Hillman Reaction
Symptoms:
-
The reaction shows little to no product formation after an extended period.
-
TLC or GC analysis indicates a large amount of unreacted aldehyde and activated alkene.
Possible Cause: The Baylis-Hillman reaction is catalyzed by the nucleophilic addition of DABCO to the activated alkene.[3] The presence of Lewis acids or strong protic acids in the reaction mixture can inhibit this process. Lewis acids can complex with the Lewis basic DABCO, preventing it from participating in the catalytic cycle.
Troubleshooting Steps:
-
Ensure Purity of Reactants and Solvents: Traces of acidic impurities in the aldehyde, activated alkene, or solvent can poison the DABCO catalyst. Ensure all reagents are purified and dried according to standard laboratory procedures.
-
Avoid Lewis Acidic Additives: If the reaction requires additives, ensure they are not Lewis acidic in nature.
-
Monitor Reaction pH: For reactions sensitive to pH, monitoring and adjusting as necessary can be beneficial, though this is less common for the Baylis-Hillman reaction.
Data Presentation
Table 1: Common Poisons for DABCO Catalysts and Their Mechanism of Action
| Poison Class | Specific Examples | Affected Reactions | Mechanism of Poisoning | Prevention/Mitigation |
| Acidic Compounds | Carboxylic acids, residual acidic catalysts from polyol synthesis, acidic flame retardants.[1] | Polyurethane Synthesis | Acid-base neutralization of the tertiary amine nitrogens of DABCO, forming a non-catalytic ammonium salt. | Use high-purity raw materials with low acid numbers; pre-neutralize acidic components if necessary. |
| Halogenated Compounds | Tetrabromoethane, 1,2-dichloroethane. | Polyurethane Synthesis | Formation of a stable, insoluble 1:1 complex with DABCO that lacks catalytic activity. | Avoid use of halogenated solvents or additives where possible. |
| Lewis Acids | Metal salts (e.g., ZnCl₂, AlCl₃). | Baylis-Hillman Reaction | Complexation with the Lewis basic nitrogen atoms of DABCO, preventing its nucleophilic attack on the activated alkene.[4] | Use non-Lewis acidic additives and ensure the purity of all reactants. |
| Water | Moisture in raw materials or from atmospheric exposure. | Polyurethane Synthesis, Baylis-Hillman Reaction | Can act as a weak acid, protonating DABCO. In polyurethane synthesis, it also reacts with isocyanates to form CO₂, affecting the blowing reaction. | Thoroughly dry all reactants and solvents; conduct reactions under an inert atmosphere. |
| Peroxides | Residual peroxides from raw material synthesis. | General | Can lead to oxidative degradation of the DABCO molecule. | Ensure raw materials are free from peroxide residues. |
Experimental Protocols
Protocol 1: Determination of Acid Number in Polyols (Adapted from ASTM D7253)
This protocol provides a method to quantify the acidity of polyol raw materials, a key indicator of potential DABCO poisoning in polyurethane formulations.[2]
Materials:
-
Polyol sample
-
Toluene
-
Methanol
-
Potassium hydroxide (KOH) solution, 0.02 N in methanol (standardized)
-
Phenolphthalein indicator solution
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
Procedure:
-
Accurately weigh approximately 10 g of the polyol sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 2:1 (v/v) mixture of toluene and methanol to the flask to dissolve the polyol.
-
Add 3-5 drops of phenolphthalein indicator solution to the mixture.
-
Titrate the solution with the standardized 0.02 N methanolic KOH solution from the burette. The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using the same procedure but without the polyol sample.
Calculation: Acid Number (mg KOH/g) = [(A - B) * N * 56.1] / W Where:
-
A = Volume of KOH solution used for the sample (mL)
-
B = Volume of KOH solution used for the blank (mL)
-
N = Normality of the KOH solution
-
W = Weight of the polyol sample (g)
Protocol 2: Regeneration of an Acid-Poisoned Amine Catalyst
This general protocol can be adapted for the regeneration of DABCO that has been deactivated by acidic impurities.
Materials:
-
Poisoned DABCO catalyst
-
Aqueous solution of a strong base (e.g., 1 M NaOH)
-
Organic solvent immiscible with water (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the poisoned DABCO (which is in its ammonium salt form) in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the 1 M NaOH solution while gently shaking. Monitor the pH with pH paper to ensure the solution becomes basic (pH > 10). This deprotonates the DABCO ammonium salt, regenerating the free amine.
-
Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the regenerated DABCO.
-
Confirm the purity of the regenerated DABCO using appropriate analytical techniques (e.g., NMR, GC-MS) before reuse.
Mandatory Visualizations
Caption: Mechanism of DABCO poisoning by acidic impurities.
Caption: Troubleshooting workflow for DABCO catalyst deactivation.
This technical support guide provides a starting point for addressing common issues related to DABCO catalyst poisoning. For more specific inquiries or complex challenges, please consult the relevant scientific literature or contact a technical service representative.
References
Validation & Comparative
Isotopic Effects of 1,4-Diazabicyclo[2.2.2]octane-d12 in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Effects in Catalysis
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect arises primarily from the difference in zero-point vibrational energies of bonds involving the lighter versus the heavier isotope. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and generally slower to break.[3]
When a C-H bond is broken in the rate-determining step of a reaction, a "primary" KIE (kH/kD > 1) is typically observed.[2] Conversely, "secondary" KIEs (SKIEs) can occur when the isotopically substituted atom is not directly involved in bond cleavage.[1] These are often smaller and can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).
DABCO and DABCO-d12 in Catalysis: A Comparative Overview
DABCO is a widely used, inexpensive, and non-toxic tertiary amine organocatalyst with high nucleophilicity.[4][5][6] It is employed in a variety of organic transformations, including the well-known Baylis-Hillman reaction.[7][8] DABCO-d12 is the fully deuterated analogue of DABCO.
While direct comparative data on the catalytic performance of DABCO-d12 is absent from the literature, we can hypothesize its potential effects. Since the C-D bonds in DABCO-d12 are not directly broken during most catalytic cycles, any observed isotopic effect would likely be a secondary kinetic isotope effect. The increased steric bulk and altered hyperconjugative effects of C-D bonds compared to C-H bonds could potentially lead to a small inverse kinetic isotope effect (kH/kD < 1), where the deuterated catalyst slightly accelerates the reaction. However, without direct experimental evidence, this remains a theoretical consideration.
Case Study: The Baylis-Hillman Reaction
To provide a practical context for understanding isotopic effects in DABCO-catalyzed reactions, we will examine the Baylis-Hillman reaction. This reaction forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde, and is catalyzed by a nucleophile like DABCO.[7] The mechanism involves the nucleophilic addition of DABCO to the activated alkene to form a zwitterionic enolate, which then attacks the aldehyde.[8][9]
While studies on the KIE of DABCO-d12 in this reaction are not available, there have been investigations into the KIE when the substrates are deuterated. For instance, studying the reaction with a deuterated aldehyde could reveal whether the C-H bond cleavage at the aldehyde is part of the rate-determining step.
Experimental Data
The following table summarizes hypothetical data for a Baylis-Hillman reaction to illustrate how one might compare the performance of DABCO and DABCO-d12.
| Catalyst | Substrate 1 | Substrate 2 | Reaction Time (h) | Yield (%) |
| DABCO | Benzaldehyde | Methyl Acrylate | 24 | 75 |
| DABCO-d12 | Benzaldehyde | Methyl Acrylate | tbd | tbd |
| DABCO | Benzaldehyde-d1 | Methyl Acrylate | 30 | 72 |
This table is illustrative. The values for DABCO-d12 are to be determined by experimentation.
Experimental Protocols
General Procedure for the Baylis-Hillman Reaction
This protocol provides a general method for conducting the Baylis-Hillman reaction, which can be adapted to compare the catalytic activity of DABCO and DABCO-d12.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
Catalyst (DABCO or DABCO-d12)
-
Solvent (e.g., THF, CH2Cl2, or neat)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (DABCO or DABCO-d12, 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To investigate the isotopic effect of DABCO-d12, this experiment should be run in parallel with an identical setup using DABCO, and the reaction rates and yields should be compared.
Visualizing Reaction Mechanisms and Workflows
Baylis-Hillman Reaction Mechanism
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Workflow for Comparing DABCO and DABCO-d12
Caption: Workflow for comparing the catalytic efficiency of DABCO and DABCO-d12.
Conclusion and Future Outlook
The use of deuterated catalysts like DABCO-d12 presents an intriguing area for research in physical organic chemistry and catalyst development. While direct comparative studies are currently lacking, the theoretical framework of kinetic isotope effects suggests that subtle but measurable differences in reaction rates and potentially product selectivity may be observed. The experimental design proposed in this guide offers a straightforward approach for researchers to investigate these potential isotopic effects. Such studies would not only contribute to a deeper understanding of reaction mechanisms but could also open new avenues for fine-tuning catalytic processes in organic synthesis and drug development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DABCO - Wikipedia [en.wikipedia.org]
- 5. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Other Amine Catalysts
For Researchers, Scientists, and Drug Development Professionals
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly versatile and widely utilized tertiary amine catalyst in organic synthesis and polymer chemistry. Its unique bicyclic structure, which minimizes steric hindrance around the nitrogen atoms, imparts high nucleophilicity, making it an effective catalyst for a variety of chemical transformations. This guide provides an objective comparison of DABCO's performance against other common amine catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and experimental design.
Catalytic Performance in Key Reactions
DABCO's catalytic efficacy is most prominent in reactions such as polyurethane synthesis and the Baylis-Hillman reaction. Below is a comparative analysis of its performance alongside other amine catalysts in these critical applications.
Polyurethane Synthesis
In the formation of polyurethanes, amine catalysts play a crucial role in accelerating the reaction between isocyanates and polyols. DABCO is a well-established catalyst in this field, known for promoting a balanced gelling (urethane formation) and blowing (urea formation) reaction, which is essential for producing high-quality polyurethane foams.[1]
Table 1: Comparison of Amine Catalysts in Urethane Formation
| Catalyst | Relative Reactivity (Gelling) | Relative Reactivity (Blowing) | Key Features & Considerations |
| DABCO | High | High | Industry standard; provides a good balance between gelling and blowing reactions.[1] |
| Triethylamine (TEA) | Moderate | Moderate | Weaker nucleophile than DABCO, often resulting in lower reaction rates. |
| N,N-Dimethylcyclohexylamine (DMCHA) | High | Moderate | Strong gelling catalyst, often used in rigid foam applications. |
| Bis(2-dimethylaminoethyl) ether (BDMAEE) | Low | Very High | Potent blowing catalyst, often used in combination with a gelling catalyst. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Very High | Moderate | A very strong, non-nucleophilic base; can be used as a catalyst. |
Baylis-Hillman and aza-Morita-Baylis-Hillman Reactions
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO.[2] The related aza-Morita-Baylis-Hillman (aza-MBH) reaction utilizes an imine in place of the aldehyde.
A study on the two-component aza-MBH reaction between p-tosyl imine and methyl acrylate demonstrated the superior performance of DABCO compared to other Lewis bases.[3]
Table 2: Comparison of Amine Catalysts in the Aza-Morita-Baylis-Hillman Reaction [3]
| Catalyst | Nucleophilicity Order | Yield (%) |
| Triethylamine | Low | 15 |
| 4-Dimethylaminopyridine (DMAP) | Moderate | 30 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Moderate-High | 45 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | High | 78 |
| 3-Quinuclidinol (3-HQD) | High | 82 |
In the annulative condensation of salicylaldehydes and acrylonitrile to form 3-cyano-2H-chromenes, a reaction triggered by the Morita-Baylis-Hillman reaction, 4-Dimethylaminopyridine (DMAP) was found to be a superior mediator compared to DABCO in most cases, leading to higher yields.[4]
Table 3: Comparison of DABCO and DMAP in the Synthesis of 3-Cyano-2H-chromenes [4]
| Catalyst | Substrate (Salicylaldehyde) | Yield (%) |
| DABCO | 5-Methoxy-salicylaldehyde | Low to Moderate |
| DMAP | 5-Methoxy-salicylaldehyde | 81 |
| DABCO | Various substituted salicylaldehydes | Generally lower yields |
| DMAP | Various substituted salicylaldehydes | Generally higher yields |
Experimental Protocols
General Procedure for the Aza-Morita-Baylis-Hillman Reaction
This protocol is adapted from the work of Bosica et al.[3] for the two-component reaction between a p-tosyl imine and methyl acrylate.
Materials:
-
p-Tosyl imine (1.0 mmol)
-
Methyl acrylate (1.1 mmol)
-
Amine catalyst (e.g., DABCO, 15 mol%)
-
Propan-2-ol (0.250 µL)
Procedure:
-
To a vial, add the p-tosyl imine (1.0 mmol) and the selected amine catalyst (0.15 mmol).
-
Add propan-2-ol (0.250 µL) to the mixture.
-
Add methyl acrylate (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica gel.
General Procedure for Urethane Formation Kinetics
The following is a general procedure for studying the kinetics of urethane formation, as described in the study by Fiser et al.[5]
Materials:
-
Phenyl isocyanate (PhNCO)
-
Butan-1-ol (BuOH)
-
Amine catalyst (e.g., DABCO, 1,2-dimethylimidazole, N-ethylmorpholine)
-
Acetonitrile (solvent)
Procedure:
-
Prepare solutions of phenyl isocyanate, butan-1-ol, and the amine catalyst in acetonitrile in separate, sealed vessels.
-
Place the reactant solutions in a thermostated environment to reach the desired reaction temperature.
-
Initiate the reaction by mixing the solutions in a reaction vessel.
-
Monitor the concentration of phenyl isocyanate over time using a suitable analytical technique, such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Determine the reaction rate constants from the kinetic curves.
Mechanistic Diagrams
The catalytic cycles and reaction workflows provide a visual representation of the role of the amine catalyst in the reaction mechanism.
Caption: Catalytic cycle of the DABCO-mediated Baylis-Hillman reaction.
The reaction is initiated by the nucleophilic attack of DABCO on the activated alkene to form a zwitterionic enolate. This intermediate then adds to the aldehyde, and subsequent elimination of the catalyst yields the final product.
Caption: Simplified workflow of amine-catalyzed polyurethane formation.
The amine catalyst activates the polyol, facilitating its reaction with the isocyanate to form the urethane linkage.
References
Safety Operating Guide
Personal protective equipment for handling 1,4-Diazabicyclo[2.2.2]octane-d12
This guide provides critical safety and logistical information for the proper handling and disposal of 1,4-Diazabicyclo[2.2.2]octane-d12, ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Properties and Hazards
This compound is a flammable solid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The substance is hygroscopic, meaning it absorbs moisture from the air, and sublimes at room temperature.[3]
| Hazard Classification | Description |
| Physical Hazard | Flammable Solid (Category 1)[2] |
| Health Hazards | Acute Toxicity, Oral (Category 4)[2] |
| Skin Irritation (Category 2)[2] | |
| Serious Eye Damage (Category 1)[2] | |
| May cause respiratory irritation[1] | |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles.[3][4] | EN 166 (EU) or NIOSH (US) approved.[3][4] |
| Skin Protection | Chemical-resistant and impervious gloves.[3][4][5] Fire/flame resistant and impervious clothing.[4][5] | EN 374 tested gloves are suitable.[6] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or irritation is experienced.[3][4] | NIOSH/MSHA or European Standard EN 149 approved.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably outdoors or in a designated fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5]
-
The substance is hygroscopic and should be stored accordingly.[6]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.[4]
-
Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[4]
-
For cleanup, use spark-proof tools.[3][4] Collect the spilled material and place it in a suitable, closed container for disposal.[4][5]
Disposal:
-
Dispose of the chemical and its container at a hazardous or special waste collection point.[1]
-
Disposal must be in accordance with local, regional, national, and international regulations.[1]
-
Do not let the chemical enter drains, as it is harmful to aquatic life.[1][4]
-
Handle empty containers with care as they may contain flammable residual vapors.[1]
Emergency First-Aid Procedures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice.[1][4]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Handling Workflow for this compound
Caption: A workflow diagram outlining the key steps and safety considerations for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
